
1-cyclohexyl-3-methylimidazol-2-one
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Overview
Description
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- is a heterocyclic compound that features an imidazolinone core with a cyclohexyl and a methyl group attached. This compound is part of the broader class of imidazolines, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the imidazolinone ring. Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or methyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- can be compared with other imidazolinone derivatives, such as:
- 4-Imidazolin-2-one, 1-phenyl-3-methyl-
- 4-Imidazolin-2-one, 1-benzyl-3-methyl- These compounds share a similar core structure but differ in the substituents attached to the imidazolinone ring. The unique combination of cyclohexyl and methyl groups in 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- imparts distinct properties, such as enhanced hydrophobicity and steric effects, which can influence its reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-cyclohexyl-3-methylimidazol-2-one, and what key parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclohexylation of 3-methylimidazol-2-one derivatives under reflux conditions using catalysts like K₂CO₃ or DBU. Solvent choice (e.g., DMF or acetonitrile) and reaction temperature (80–120°C) critically impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .
- Example Protocol :
- React 3-methylimidazol-2-one with cyclohexyl bromide in DMF at 100°C for 12 hours.
- Quench with ice water, extract with dichloromethane, and purify via column chromatography (yield: ~65–75%) .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while imidazolone ring protons resonate at δ 7.2–7.8 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, T = 100 K) resolves bond lengths and angles, with typical R factors < 0.05 for high precision .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 209) .
Advanced Research Questions
Q. How can researchers optimize reaction pathways to minimize byproducts in this compound synthesis?
- Methodological Answer : Byproduct formation (e.g., dialkylated derivatives) is reduced by:
- Stoichiometric Control : Limiting cyclohexyl halide to 1.1 equivalents.
- Catalyst Screening : DBU outperforms K₂CO₃ in suppressing side reactions due to superior base strength and solubility .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) require:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., halogenation at the imidazolone ring) to isolate activity drivers .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects on binding affinity, cross-validated with experimental IC₅₀ values .
Q. How do steric and electronic effects of the cyclohexyl group influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Steric Effects : The bulky cyclohexyl group hinders nucleophilic attack at the imidazolone C2 position, favoring regioselective reactions at C4/C5 .
- Electronic Effects : Electron-donating cyclohexyl substituents increase electron density at the imidazolone ring, enhancing electrophilic substitution rates. Quantify via Hammett plots using substituent constants (σ) .
Properties
CAS No. |
101692-32-4 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-cyclohexyl-3-methylimidazol-2-one |
InChI |
InChI=1S/C10H16N2O/c1-11-7-8-12(10(11)13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
HOMUPAMMSCTWIY-UHFFFAOYSA-N |
SMILES |
CN1C=CN(C1=O)C2CCCCC2 |
Canonical SMILES |
CN1C=CN(C1=O)C2CCCCC2 |
Key on ui other cas no. |
101692-32-4 |
Synonyms |
1-Cyclohexyl-3-methyl-4-imidazolin-2-one |
Origin of Product |
United States |
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